VM4-037
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Overview
Description
VM4-037 is a positron emission tomography imaging agent used for detecting carbonic anhydrase IX, a tumor-specific protein upregulated under hypoxic conditions. This compound is particularly significant in the field of oncology for its potential in imaging and diagnosing various cancers, including renal cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VM4-037 involves multiple steps, including the introduction of a fluorine-18 isotope for positron emission tomography imaging. The process typically starts with the preparation of a precursor molecule, followed by fluorination and purification steps. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The production process also involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: VM4-037 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
VM4-037 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe in chemical reactions to study the behavior of carbonic anhydrase IX.
Biology: Helps in understanding the role of carbonic anhydrase IX in cellular processes and its expression in different tissues.
Medicine: Primarily used in positron emission tomography imaging to diagnose and monitor cancers, especially renal cell carcinoma.
Industry: Employed in the development of new imaging agents and diagnostic tools
Mechanism of Action
VM4-037 exerts its effects by targeting carbonic anhydrase IX, an enzyme involved in regulating cellular pH. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the acid-base balance within the cell, leading to various downstream effects. The molecular pathways involved include the regulation of hypoxia-inducible factor and other signaling molecules .
Comparison with Similar Compounds
Fluorodeoxyglucose (FDG): Another positron emission tomography imaging agent used for cancer diagnosis.
Carbonic Anhydrase Inhibitors: A class of compounds that inhibit carbonic anhydrase enzymes, similar to VM4-037.
Uniqueness: this compound is unique due to its specific targeting of carbonic anhydrase IX, making it particularly useful for imaging hypoxic tumors. Unlike other imaging agents, this compound provides high specificity and sensitivity for carbonic anhydrase IX, which is overexpressed in many cancers .
Properties
CAS No. |
1071470-72-8 |
---|---|
Molecular Formula |
C26H29FN6O7S2 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1 |
InChI Key |
QGYZPMXIVNIGKA-GMAHTHKFSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VM4-037; VM4 037; VM4037; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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